molecular formula C17H19BrN2 B13894038 1-[(2-Bromophenyl)-phenylmethyl]piperazine

1-[(2-Bromophenyl)-phenylmethyl]piperazine

Cat. No.: B13894038
M. Wt: 331.2 g/mol
InChI Key: JHKFGCFYIKPSJX-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)-phenylmethyl]piperazine is a chemical compound with the molecular formula C10H13BrN2 It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)-phenylmethyl]piperazine typically involves the reaction of 2-bromobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)-phenylmethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a ligand for various biological receptors, making it a valuable tool in biochemical research.

    Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating neurological disorders and certain types of cancer.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)-phenylmethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors in the brain, affecting neurotransmitter release and signaling .

Comparison with Similar Compounds

    1-(2-Bromophenyl)piperazine: Shares a similar structure but lacks the phenylmethyl group.

    1-(4-Bromophenyl)piperazine: Similar structure with the bromine atom at a different position.

    1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of bromine.

Uniqueness: 1-[(2-Bromophenyl)-phenylmethyl]piperazine is unique due to the presence of both the bromophenyl and phenylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile building block in synthetic chemistry and its ability to interact with multiple biological targets .

Properties

Molecular Formula

C17H19BrN2

Molecular Weight

331.2 g/mol

IUPAC Name

1-[(2-bromophenyl)-phenylmethyl]piperazine

InChI

InChI=1S/C17H19BrN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2

InChI Key

JHKFGCFYIKPSJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Br

Origin of Product

United States

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